Perfluoro-1,10-decanedicarboxylic acid

Descripción general

Descripción

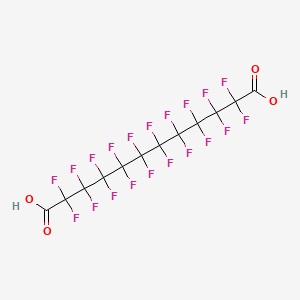

Perfluoro-1,10-decanedicarboxylic acid: is a perfluorinated compound with the molecular formula C₁₂H₂F₂₀O₄ and a molecular weight of 590.11 g/mol . This compound is characterized by its high thermal and chemical stability, making it a valuable substance in various industrial and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluoro-1,10-decanedicarboxylic acid can be synthesized through the electrochemical fluorination of decanedioic acid . The process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms . The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale electrochemical fluorination processes . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, current density, and reaction time . The resulting product is then purified through distillation and recrystallization to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: Perfluoro-1,10-decanedicarboxylic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms . These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines . The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures .

Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with alkoxides can yield perfluoroalkyl ethers, while the reaction with amines can produce perfluoroalkyl amides .

Aplicaciones Científicas De Investigación

Biomedical Research Applications

PFDDA has been studied for its effects on cellular functions and potential therapeutic applications:

- Calcium Mobilization and Hormonal Secretion :

- Cellular Uptake Studies :

Environmental Science Applications

PFDDA is part of the broader category of perfluoroalkyl substances (PFAS), which have raised environmental concerns:

-

Environmental Monitoring :

- Studies have assessed the presence of PFDDA in various environmental matrices, including air, water, and biological samples. Its persistence and bioaccumulation potential make it a target for environmental monitoring programs.

- Toxicological Assessments :

Materials Science Applications

PFDDA's unique chemical properties lend themselves to various applications in materials science:

- Surface Coatings :

- Fluorinated Polymers :

Case Study 1: Hormonal Effects of PFDDA

A study investigated the ability of PFDDA to induce CCK secretion in STC-1 cells. The results showed that while PFDDA induced significant secretion similar to dodecanoic acid, modifications to the molecular structure affected its potency . This highlights the importance of molecular design in developing therapeutic agents.

Case Study 2: Environmental Impact Assessment

Research conducted on PFASs, including PFDDA, examined their distribution in environmental samples across urban areas. Findings indicated widespread contamination and raised concerns about the implications for public health and ecosystem integrity .

Mecanismo De Acción

The mechanism by which perfluoro-1,10-decanedicarboxylic acid exerts its effects is primarily through its interaction with biological membranes . The compound’s high lipophilicity allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function . Additionally, it can interact with various proteins and enzymes, affecting their activity and stability .

Comparación Con Compuestos Similares

- Perfluoro-1,10-dodecanedioic acid

- Perfluoro-1,12-dodecanedioic acid

- Perfluoro-1,8-octanedioic acid

Uniqueness: Perfluoro-1,10-decanedicarboxylic acid is unique due to its specific chain length and the presence of two carboxylic acid groups . This structure imparts distinct physical and chemical properties, such as higher thermal stability and reactivity compared to other perfluorinated compounds . Its specific chain length also makes it suitable for specialized applications in various fields .

Actividad Biológica

Perfluoro-1,10-decanedicarboxylic acid (PFDDA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activity and implications for human health. This article explores the biochemical properties, biological effects, and relevant case studies associated with PFDDA.

PFDDA is characterized by its two carboxylic acid functional groups and a fully fluorinated carbon chain. Its chemical structure can be represented as follows:

- Molecular Weight: 540.08 g/mol

- Boiling Point: 240 °C (60 mmHg)

- Melting Point: 172–174 °C

Biochemical Mechanisms

PFDDA's biological activity is largely attributed to its interaction with cellular membranes and signaling pathways. Research indicates that perfluoroalkyl compounds can influence cellular functions through various mechanisms:

- Calcium Mobilization: PFDDA has been shown to induce calcium mobilization in enteroendocrine cells, which is crucial for hormone secretion. Studies demonstrated that PFDDA can stimulate cholecystokinin (CCK) secretion, similar to other fatty acids .

- Fatty Acid Oxidation: The metabolism of dicarboxylic acids like PFDDA involves both mitochondrial and peroxisomal fatty acid oxidation pathways. These processes are vital for energy homeostasis and the detoxification of fatty acids .

Cellular Effects

- Hormonal Secretion:

- Impact on Fatty Acid Metabolism:

Toxicological Studies

Recent studies have highlighted the presence of PFDDA in human samples, raising concerns about its bioaccumulation and potential toxic effects:

- A study involving preschool children in Hong Kong detected PFDDA in urine samples, suggesting environmental exposure and possible health implications . The geometric mean concentrations ranged from 0.18 to 2.97 ng/L.

Environmental Exposure

A significant case study involved assessing the presence of PFASs, including PFDDA, in various environmental matrices such as air, water, and biological samples:

- Study Population: Preschool children aged 4-6 years.

- Findings: PFDDA was detected in 32% of urine samples collected from children, indicating widespread environmental contamination with PFASs .

Health Implications

The detection of PFDDA in human biological samples raises questions about its long-term health effects:

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F20O4/c13-3(14,1(33)34)5(17,18)7(21,22)9(25,26)11(29,30)12(31,32)10(27,28)8(23,24)6(19,20)4(15,16)2(35)36/h(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXYUQMFTNTTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379789 | |

| Record name | Perfluorododecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-85-0 | |

| Record name | Perfluorododecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 865-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.